molecular formula C11H11ClN2 B13259630 4-Chloro-3,7-dimethylquinolin-8-amine

4-Chloro-3,7-dimethylquinolin-8-amine

Cat. No.: B13259630
M. Wt: 206.67 g/mol
InChI Key: BGFODBHHLHFTAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,7-dimethylquinolin-8-amine typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol . Another method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,7-dimethylquinolin-8-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3,7-dimethylquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3,7-dimethylquinolin-8-amine is not fully understood. similar compounds, such as chloroquine, exert their effects by interfering with the function of heme polymerase in malaria parasites, leading to the accumulation of toxic heme and parasite death . The molecular targets and pathways involved in the action of this compound are likely to be similar, involving interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3,7-dimethylquinolin-8-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

4-chloro-3,7-dimethylquinolin-8-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-8-9(12)7(2)5-14-11(8)10(6)13/h3-5H,13H2,1-2H3

InChI Key

BGFODBHHLHFTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C(=C2C=C1)Cl)C)N

Origin of Product

United States

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